1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane
Overview
Description
“1-Azido-2-[2-(2-ethoxyethoxy)ethoxy]ethane” is a chemical compound with the empirical formula C8H17N3O3 . It has a molecular weight of 203.24 . It is a liquid at room temperature and has a refractive index of 1.446 . The density of this compound is 1.02764 g/mL .
Molecular Structure Analysis
The molecular structure of “1-Azido-2-[2-(2-ethoxyethoxy)ethoxy]ethane” consists of an azido group (N3) attached to an ethane backbone, which is further connected to a chain of ethoxy groups .Physical and Chemical Properties Analysis
As mentioned earlier, “1-Azido-2-[2-(2-ethoxyethoxy)ethoxy]ethane” is a liquid at room temperature with a refractive index of 1.446 and a density of 1.02764 g/mL . It is stored at a temperature between 2-8°C .Scientific Research Applications
Azido Derivatives and Click Chemistry
One study discusses the synthesis of azido derivatives of geminal bis(alkoxy-NNO-azoxy) compounds, including reactions that yield diazides with potential applications in click chemistry and materials science I. Zyuzin, 2015. This synthesis route underscores the versatility of azido compounds in forming complex structures through click reactions, which are pivotal in developing new materials and bioconjugates.
Coordination Chemistry and Magnetism
Research involving azido-bridged Co(2+) compounds with a flexible coligand demonstrates the compound's role in forming coordination polymers with interesting magnetic properties Ru-Yin Li et al., 2008. The ability to control the stoichiometric ratio and conformation of ligands allows for the tuning of the magnetic interactions, showcasing the potential of such azido compounds in designing magnetic materials.
Fluorescent Materials
Another application involves the synthesis of a fluorescent pyrene crown ether through a click reaction involving an azido compound, demonstrating its use in creating fluorescent markers and sensors Y. Choo et al., 2019. The resulting compound exhibits structured emission in acetonitrile, indicating potential applications in sensing and molecular recognition.
Organic Synthesis
The reactivity of azido compounds towards alkynes, facilitating the synthesis of triazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC), highlights their significance in constructing heterocyclic compounds C. W. Tornøe et al., 2002. This reaction is foundational in medicinal chemistry, materials science, and synthetic biology for modifying and creating new molecules with desired functionalities.
Material Science
A study on POSS-based hybrid thermosets via photoinduced copper-catalyzed azide–alkyne cycloaddition demonstrates the integration of azido compounds in creating inorganic/organic hybrid materials with enhanced thermal stability and mechanical properties I. Arslan & M. Tasdelen, 2016. Such materials find applications in coatings, adhesives, and composite materials where improved performance is required.
Safety and Hazards
Mechanism of Action
Target of Action
Azides are generally known to react with alkynes in a [3+2] cycloaddition to form 1,2,3-triazoles, a reaction known as the huisgen cycloaddition or "click chemistry"
Mode of Action
The azide group in 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane can participate in click chemistry reactions . In these reactions, the azide reacts with an alkyne to form a 1,2,3-triazole. This reaction is highly selective, efficient, and occurs under mild conditions, making it suitable for use in biological systems .
Pharmacokinetics
The compound’s solubility, molecular weight (20324 g/mol) , and other physicochemical properties suggest that it may have reasonable bioavailability
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of click chemistry reactions can be affected by the presence of copper, which catalyzes the reaction . Additionally, factors such as pH, temperature, and the presence of other reactive species can potentially influence the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
Given its azido group, it is likely to participate in click chemistry reactions, which are widely used in bioconjugation, bioorthogonal chemistry, and material science .
Molecular Mechanism
Its azido group suggests that it may participate in click chemistry reactions, which involve the reaction of an azide with a terminal alkyne to form a stable triazole ring .
Properties
IUPAC Name |
1-azido-2-[2-(2-ethoxyethoxy)ethoxy]ethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3/c1-2-12-5-6-14-8-7-13-4-3-10-11-9/h2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKRVSYHRAABCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901251643 | |
Record name | Ethane, 1-[2-(2-azidoethoxy)ethoxy]-2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901251643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215181-72-9 | |
Record name | Ethane, 1-[2-(2-azidoethoxy)ethoxy]-2-ethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215181-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethane, 1-[2-(2-azidoethoxy)ethoxy]-2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901251643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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